molecular formula C12H12BrN3 B12381712 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole

5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole

Cat. No.: B12381712
M. Wt: 278.15 g/mol
InChI Key: OZAHEVLLVSEENQ-UHFFFAOYSA-N
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Description

5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom attached to the indazole ring, which is fused with a tetrahydropyridine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of 3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions to form dihydropyridine derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper)

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid)

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF)

Major Products Formed

    Substitution: Various substituted indazole derivatives

    Oxidation: Pyridine derivatives

    Reduction: Dihydropyridine derivatives

Scientific Research Applications

5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-chloro-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

The presence of the bromine atom in 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole

InChI

InChI=1S/C12H12BrN3/c13-9-3-4-11-10(6-9)12(16-15-11)8-2-1-5-14-7-8/h2-4,6,14H,1,5,7H2,(H,15,16)

InChI Key

OZAHEVLLVSEENQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=NNC3=C2C=C(C=C3)Br

Origin of Product

United States

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